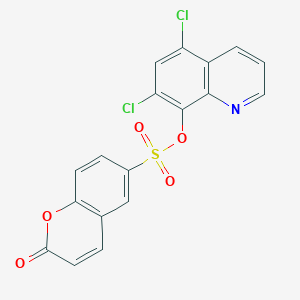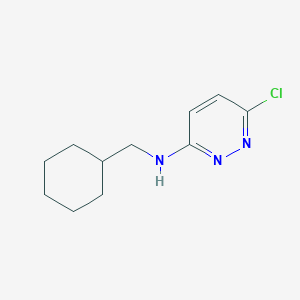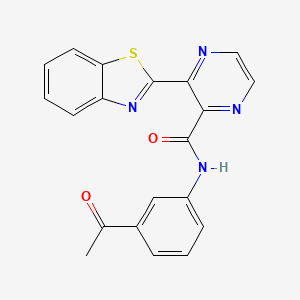![molecular formula C17H22N2O2 B3002317 N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-81-3](/img/structure/B3002317.png)
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide" is a synthetic organic molecule that appears to be related to a class of compounds that have been studied for various properties, including molecular structure, synthesis methods, and biological activity. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the microwave-assisted synthesis of N-acylisatin or N-propionylisatin derivatives with aniline derivatives . This suggests that the synthesis of "this compound" could potentially be achieved through similar condensation methods, possibly involving acylating agents and piperidine derivatives under microwave irradiation to promote the reaction.
Molecular Structure Analysis
X-ray single-crystal diffraction is a common technique used to determine the molecular structure of compounds, as demonstrated in the analysis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide and certain phenylacetamide derivatives . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which is likely applicable to the compound of interest as well. The geometrical parameters obtained from such studies are typically in good agreement with experimental data.
Chemical Reactions Analysis
The reactivity of similar compounds has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These theoretical calculations can provide insights into the chemical reactivity of "this compound", predicting how it might interact with other molecules or participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antimicrobial activity of some phenylacetamide derivatives has been evaluated, indicating potential biological applications . The stability of similar compounds in biological environments, such as liver microsomes, has also been studied, which is relevant for assessing the metabolic stability of the compound .
Aplicaciones Científicas De Investigación
DNA Interaction and Cell Staining
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide derivatives, specifically Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily. They are employed in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Additionally, Hoechst analogs are utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and offering a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Advanced Oxidation Processes
In the field of environmental science, advanced oxidation processes (AOPs) are used to treat acetaminophen (ACT) from an aqueous medium. Studies have explored the kinetics, mechanisms, and by-products of these processes. The Fukui function has been employed to predict the most reactive sites in the ACT molecule. It's noted that certain by-products such as N-(3,4-dihydroxy phenyl) acetamide have been identified as mutagenic, and their release into the environment poses a threat to the ecosystem. This study contributes to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).
Psychiatric Disorder Treatment
The compound has also been studied in the context of psychiatric disorders. N-acetylcysteine (NAC), an acetylated amino acid, is emerging as a useful agent in treating various psychiatric disorders. NAC is believed to exert benefits beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways. It has shown promising results in populations with disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, including those in whom treatment efficacy has previously been limited (Dean et al., 2011).
Pharmaceutical Development
N-phenylpiperazine derivatives, part of the compound's structure, are versatile scaffolds in medicinal chemistry. Some of these derivatives have reached late-stage clinical trials for treating CNS disorders. This review discusses contemporary patents on N-phenylpiperazine derivatives and suggests new research fields to explore. The heterocyclic moiety in these compounds can yield new classes of hits and prototypes for various therapeutic fields through appropriate molecular skeleton substitution, diversifying the application and utility of this scaffold (Maia et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the structural variations among piperidine-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .
Biochemical Pathways
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting they may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have diverse pharmacological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Direcciones Futuras
The field of piperidine derivatives is a vibrant area of research, with new compounds being synthesized and evaluated for their therapeutic potential . Future research will likely continue to explore the synthesis of new piperidine derivatives, their potential therapeutic applications, and their safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-17(21)18-16-6-5-14(11-15(16)13(3)20)19-9-7-12(2)8-10-19/h4-6,11-12H,1,7-10H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXACIWSCDAOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)



![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)


![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)